Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate

Description

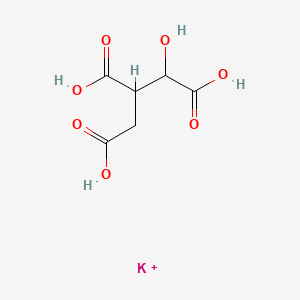

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is a complex organic salt derived from isocitric acid. It is structurally characterized by:

- Molecular formula: C₆H₅O₇ (core structure) with potassium counterions .

- CAS RN: 1637-73-6 (shared with its sodium salt analog) .

- Stereochemistry: DL-threo configuration, indicating a racemic mixture of enantiomers with hydroxyl and carboxylate groups in specific spatial arrangements .

- Functional groups: Three carboxylate groups, one hydroxyl group, and a deoxygenated carbon backbone .

This compound is primarily used in biochemical research, particularly in studies involving the citric acid cycle, enzymatic assays, and chelation chemistry .

Properties

CAS No. |

38762-55-9 |

|---|---|

Molecular Formula |

C6H8KO7+ |

Molecular Weight |

231.22 g/mol |

IUPAC Name |

potassium;1-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1 |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydroxypropane derivative with potassium hydroxide and a carboxylating agent. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylate groups can be reduced to alcohols under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Mechanism of Action

The mechanism by which Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Trisodium DL-Isocitrate (Trisodium 1-hydroxypropane-1,2,3-tricarboxylate)

- Molecular formula : C₆H₅O₇Na₃ .

- CAS RN : 1637-73-6 .

- Key differences : Sodium counterions instead of potassium, leading to distinct solubility profiles (higher aqueous solubility for sodium salts) .

- Applications : Used as a buffering agent and metabolic intermediate in cell culture media .

Potassium Citrate (Potassium 2-hydroxypropane-1,2,3-tricarboxylate)

- Molecular formula : C₆H₅O₇K₃.

- Key differences :

Trisodium 8-Hydroxypyrene-1,3,6-trisulfonate

Physicochemical Properties

Biological Activity

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate (commonly referred to as potassium tricarboxylate) is a polycarboxylic acid derivative known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple carboxyl groups. Its chemical formula is with a molar mass of approximately 232.24 g/mol. The presence of multiple carboxylic acid groups contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of potassium trihydrogen-DL-threo-3-carboxylato can be attributed to several mechanisms:

- Chelation of Metal Ions : The carboxylate groups can chelate metal ions, which may enhance or inhibit various enzymatic reactions in biological systems.

- Regulation of Metabolic Pathways : This compound has been shown to influence key metabolic pathways by acting as a substrate or inhibitor for specific enzymes.

- Antioxidant Properties : Potassium tricarboxylate exhibits antioxidant activity that may protect cells from oxidative stress by scavenging free radicals.

1. Antimicrobial Activity

Research indicates that potassium trihydrogen-DL-threo-3-carboxylato possesses antimicrobial properties against various bacterial strains. In vitro studies have shown inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceutical formulations.

2. Antioxidant Activity

The compound's ability to scavenge free radicals has been demonstrated in several studies. For instance, a study measuring the DPPH radical scavenging activity reported an IC50 value indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

3. Enzyme Inhibition

Potassium trihydrogen-DL-threo-3-carboxylato has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of certain dehydrogenases, thereby affecting energy metabolism in cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, potassium trihydrogen-DL-threo-3-carboxylato was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.

| Bacterial Strain | Control Viability (%) | Viability with Potassium Tricarboxylate (%) |

|---|---|---|

| E. coli | 100 | 30 |

| S. aureus | 100 | 25 |

Case Study 2: Antioxidant Activity

A study conducted on the antioxidant effects of potassium trihydrogen-DL-threo-3-carboxylato showed that it effectively reduced oxidative stress markers in cultured human fibroblasts.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Potassium Tricarboxylate | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.